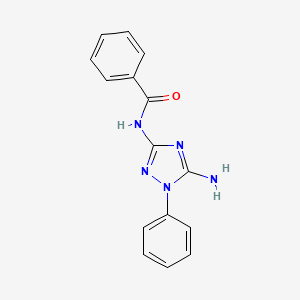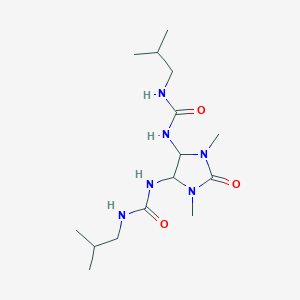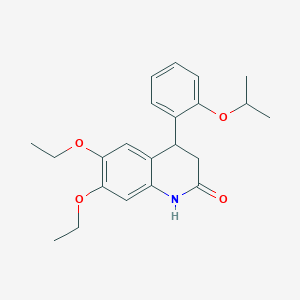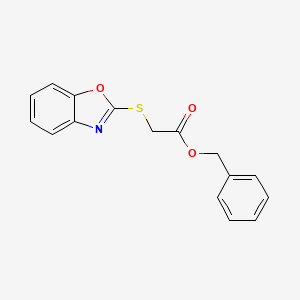![molecular formula C16H17N3O B5510617 7-甲基-2-[(3-甲基苯基)氨基]-7,8-二氢-5(6H)-喹唑啉酮](/img/structure/B5510617.png)
7-甲基-2-[(3-甲基苯基)氨基]-7,8-二氢-5(6H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Synthesis Analysis
The synthesis of quinazolinones will be classified into the following three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolinones, 3-Substituted-4 (3H)-quinazolinones, 2,3-Disubstituted-4 (3H)-quinazolinones .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, the boiling point, density, and pKa can be determined .科学研究应用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various kinases involved in tumor growth and metastasis. The compound could potentially be modified to enhance its anticancer activity, targeting specific pathways such as EGFR tyrosine kinase inhibition, which is a well-known target in cancer therapy .
Anti-Inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modulating the production of inflammatory cytokines and inhibiting the enzymes involved in the inflammatory process, they can provide therapeutic benefits in conditions like arthritis and asthma .
Antibacterial and Antifungal Applications
Quinazoline compounds exhibit antibacterial and antifungal activities, making them useful in the development of new antibiotics and antifungals. Their mechanism involves disrupting the cell wall synthesis of bacteria or interfering with the cell membrane of fungi, providing a pathway for combating resistant strains .
Analgesic Effects
These derivatives can also act as analgesics. Their ability to inhibit pain perception could be harnessed to develop new pain management drugs, especially for chronic pain conditions where current treatments are inadequate .
Antiviral Uses
The structural similarity of quinazoline derivatives to nucleotides allows them to interfere with viral replication. They can be designed to target specific viral enzymes, offering a route to treat viral infections like HIV and hepatitis .
Neuroprotective and Cognitive Enhancing Effects
Quinazoline derivatives have shown promise in neuroprotection and cognitive enhancement. They may protect neurons from damage and improve cognitive functions, which could be beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
7-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-4-3-5-12(6-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSUSNARMTZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)
![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)

![2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)

![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)
